molecular formula C8H6F3NO B14837520 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde

4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde

Cat. No.: B14837520
M. Wt: 189.13 g/mol
InChI Key: YWKMOPSTAWLFCN-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6F3NO It is a derivative of pyridine, where the 2-position is substituted with a carbaldehyde group and the 4-position is substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(2,2,2-Trifluoroethyl)pyridine with a suitable oxidizing agent to introduce the carbaldehyde group at the 2-position. For example, the oxidation of 4-(2,2,2-Trifluoroethyl)pyridine using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 4-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid

    Reduction: 4-(2,2,2-Trifluoroethyl)pyridine-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoroethyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both the trifluoroethyl and carbaldehyde groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)4-6-1-2-12-7(3-6)5-13/h1-3,5H,4H2

InChI Key

YWKMOPSTAWLFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(F)(F)F)C=O

Origin of Product

United States

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